N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2-chloro-benzoyl group, a hydrazinocarbothioyl group, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Preparation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzaldehyde with phosphorus pentachloride at elevated temperatures.
Formation of N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide: The 2-chlorobenzoyl chloride is then reacted with hydrazinecarbothioamide in the presence of a catalyst such as polyethylene glycol-400 under solid-liquid phase-transfer catalysis conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro-benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzoyl-N’-phenylureas: These compounds share a similar benzoyl group but differ in their overall structure and biological activity.
2-chlorobenzoyl chloride derivatives: Compounds like 2-chlorobenzoyl chloride are used as intermediates in the synthesis of N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide.
Uniqueness
N-[N’-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is unique due to its combination of a 2-chloro-benzoyl group and a nicotinamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H11ClN4O2S |
---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI-Schlüssel |
BBJBBZPHZVFROW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.